3-(Morpholin-4-yl)-5-phenyldihydrofuran-2(3h)-one
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Overview
Description
3-Morpholino-5-phenyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-5-phenyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of a phenyl-substituted furan with a morpholine derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-5-phenyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the furan ring or other functional groups using agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized furan derivative, while reduction could lead to a fully saturated furan ring.
Scientific Research Applications
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for 3-Morpholino-5-phenyldihydrofuran-2(3H)-one would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine group could play a role in enhancing the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
3-Morpholino-5-phenyldihydrofuran-2(3H)-one: Unique due to the presence of both morpholine and phenyl groups.
Dihydrofurans: Compounds with similar furan ring structures but different substituents.
Morpholine derivatives: Compounds containing the morpholine ring but lacking the furan structure.
Uniqueness
The uniqueness of 3-Morpholino-5-phenyldihydrofuran-2(3H)-one lies in its combined structural features, which may confer specific chemical reactivity and biological activity not seen in other compounds.
Properties
CAS No. |
13983-53-4 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-morpholin-4-yl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C14H17NO3/c16-14-12(15-6-8-17-9-7-15)10-13(18-14)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChI Key |
CWPLSCQCZMEHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CC(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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